Cas no 162558-79-4 (2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI))

2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) structure
162558-79-4 structure
Produktname:2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
CAS-Nr.:162558-79-4
MF:C41H52O14
MW:768.84475995322
CID:217089

2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
    • 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]meth
    • (+)-Taxchin B
    • 2-Propenoicacid, 3-phenyl-,[1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, [1S-[1a,3b,4a(E),4ab,5b,6a,8b,11a,12b,12aa]]-
    • Taxchin B
    • Inchi: 1S/C41H52O14/c1-21-31(50-22(2)42)18-30-37(53-25(5)45)36-29(20-49-34(48)17-16-28-14-12-11-13-15-28)32(51-23(3)43)19-33(52-24(4)44)41(36,10)39(55-27(7)47)38(54-26(6)46)35(21)40(30,8)9/h11-17,29-33,36-39H,18-20H2,1-10H3/b17-16+/t29-,30+,31+,32+,33+,36+,37-,38-,39+,41-/m1/s1
    • InChI-Schlüssel: BRKLRAVZNXASOZ-MWOXOIIXSA-N
    • Lächelt: C(OC[C@H]1[C@@]2([H])[C@H](OC(C)=O)[C@@]3([H])C(C)(C)C(=C(C)[C@@H](OC(C)=O)C3)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C[C@@H]1OC(C)=O)(=O)/C=C/C1=CC=CC=C1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Schwere Atomanzahl: 55
  • XLogP3: 5.205
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited